N-(5-Chloro-3-nitropyridin-2-yl)acetamide
Description
N-(5-Chloro-3-nitropyridin-2-yl)acetamide is a nitro-substituted pyridine derivative with an acetamide functional group. Its structure combines a pyridine ring substituted with chlorine at position 5 and nitro at position 3, linked to an acetyl group via the nitrogen at position 2.
Properties
IUPAC Name |
N-(5-chloro-3-nitropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c1-4(12)10-7-6(11(13)14)2-5(8)3-9-7/h2-3H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLHYXCIRXUOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Chloro-3-nitropyridin-2-yl)acetamide can be synthesized through various methods. One common approach involves the reaction of 5-chloro-3-nitropyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-3-nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(5-Chloro-3-nitropyridin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it has shown significant activity on the kinase p70S6Kβ, which features an equivalent cysteine .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table highlights key structural analogues and their similarity scores based on molecular frameworks:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 2-Chloro-N-(5-nitropyridin-2-yl)acetamide | 551911-95-6 | 0.91 | Nitro at pyridine position 5; no 3-substituent |
| N-(3-Nitropyridin-2-yl)acetamide | 79371-44-1 | 0.91 | Nitro at pyridine position 3; no chlorine |
| N-(5-Nitropyridin-2-yl)pivalamide | 70298-90-7 | 0.90 | Pivalamide (bulkier acyl group) instead of acetamide |
| N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide | N/A | N/A | Phenyl ring with chloro, nitro, and methoxy substituents |
Key Observations :
- Positional Isomerism: The nitro group’s position (3 vs. 5 on the pyridine ring) significantly alters electronic properties.
- Acyl Group Variations : Replacing acetamide with pivalamide (N-(5-Nitropyridin-2-yl)pivalamide) introduces steric bulk, likely reducing solubility in polar solvents .
- Ring System Differences : N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide replaces the pyridine with a benzene ring, which may enhance stability but reduce hydrogen-bonding capacity due to the absence of a nitrogen atom .
Physicochemical Properties
- Solubility and Lipophilicity: The 5-chloro and 3-nitro substituents in the target compound increase lipophilicity compared to non-chlorinated analogues like N-(3-Nitropyridin-2-yl)acetamide. This could enhance membrane permeability but reduce aqueous solubility .
- Crystallinity : Evidence from meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) suggests that electron-withdrawing groups like nitro and chloro influence crystal packing. The target compound’s nitro and chloro substituents may promote dense crystal lattices, leading to higher melting points .
Biological Activity
N-(5-Chloro-3-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a nitro group attached to the pyridine ring, along with an acetamide functional group. The structural formula can be represented as follows:
This compound's unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Preliminary studies indicate that it may inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications. Notably, it has shown significant activity against the kinase p70S6Kβ, an important regulator in cell growth and metabolism.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. For instance, derivatives related to this compound have been reported to inhibit urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori . The IC50 values for some derivatives have been found to be lower than that of standard inhibitors, suggesting strong inhibitory potential.
Antimicrobial Properties
- Antibacterial Activity : this compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that similar nitro-containing compounds are effective against Mycobacterium tuberculosis, indicating potential for this compound in treating resistant infections.
- Anticancer Activity : The compound's cytotoxic effects have been evaluated against several cancer cell lines. In vitro assays suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
- Urease Inhibition : A study highlighted the synthesis and evaluation of various pyridine derivatives for urease inhibition. Compounds related to this compound exhibited promising IC50 values, indicating their potential as therapeutic agents against urease-dependent pathogens .
- Cell Viability Assays : In a recent investigation, this compound was tested on multiple cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Chloroacetylation : This involves the reaction of 5-chloro-3-nitropyridine with acetic anhydride or acetyl chloride in the presence of a base.
- Nucleophilic Substitution Reactions : The compound can also be synthesized via nucleophilic aromatic substitution, where nucleophiles attack the electrophilic carbon on the pyridine ring .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
